molecular formula C10H18ClNO2 B1487371 2-Aminomethyl-bicyclopropyl-2-carboxylic acid ethyl ester hydrochloride CAS No. 2205384-25-2

2-Aminomethyl-bicyclopropyl-2-carboxylic acid ethyl ester hydrochloride

Cat. No. B1487371
M. Wt: 219.71 g/mol
InChI Key: NKVQANRUQYWFRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminomethyl-bicyclopropyl-2-carboxylic acid ethyl ester hydrochloride is a chemical compound with the following properties:



  • Synonyms : 2-Aminomethyl-bicyclopropyl-2-carboxylic acid ethyl ester hydrochloride

  • Molecular Formula : C<sub>10</sub>H<sub>18</sub>ClNO<sub>2</sub>

  • Molecular Weight : 219.71 g/mol

  • MDL Number : MFCD30726208



Molecular Structure Analysis

The molecular structure of 2-Aminomethyl-bicyclopropyl-2-carboxylic acid ethyl ester hydrochloride consists of a bicyclopropyl ring system with an amino group and an ethyl ester functionality. The hydrochloride salt forms due to protonation of the amino group by HCl.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including:



  • Hydrolysis : The ester group can undergo hydrolysis under acidic or basic conditions.

  • Amidation : The amino group can react with carboxylic acids to form amides.

  • Salt Formation : Interaction with acids (such as HCl) leads to the formation of the hydrochloride salt.



Physical And Chemical Properties Analysis


  • Melting Point : Not specified in the retrieved data.

  • Solubility : Solubility in various solvents (water, organic solvents) needs further exploration.

  • Stability : Stability under different conditions (temperature, light, humidity) requires investigation.


Safety And Hazards


  • Toxicity : The toxicity profile of this compound remains uncertain. Caution should be exercised during handling.

  • Hazardous Reactions : Avoid contact with strong acids or bases.

  • Safety Precautions : Follow standard laboratory safety protocols.


Future Directions

Research avenues for 2-Aminomethyl-bicyclopropyl-2-carboxylic acid ethyl ester hydrochloride include:



  • Biological Activity : Investigate potential biological targets or applications.

  • Optimization : Optimize synthesis routes for improved yield and purity.

  • Pharmacological Studies : Explore its pharmacological properties.

  • Structural Modifications : Design analogs for enhanced properties.


properties

IUPAC Name

ethyl 1-(aminomethyl)-2-cyclopropylcyclopropane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-2-13-9(12)10(6-11)5-8(10)7-3-4-7;/h7-8H,2-6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVQANRUQYWFRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1C2CC2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminomethyl-bicyclopropyl-2-carboxylic acid ethyl ester hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminomethyl-bicyclopropyl-2-carboxylic acid ethyl ester hydrochloride
Reactant of Route 2
2-Aminomethyl-bicyclopropyl-2-carboxylic acid ethyl ester hydrochloride
Reactant of Route 3
2-Aminomethyl-bicyclopropyl-2-carboxylic acid ethyl ester hydrochloride
Reactant of Route 4
2-Aminomethyl-bicyclopropyl-2-carboxylic acid ethyl ester hydrochloride
Reactant of Route 5
2-Aminomethyl-bicyclopropyl-2-carboxylic acid ethyl ester hydrochloride
Reactant of Route 6
2-Aminomethyl-bicyclopropyl-2-carboxylic acid ethyl ester hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.